2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole

Acetylcholinesterase inhibition Alzheimer's disease Benzimidazole-oxazole hybrids

2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole (CAS 40609-32-3) is a heterocyclic hybrid compound combining a benzimidazole core with an oxazole moiety via a methylene linker. This scaffold is central to a class of synthetic derivatives investigated for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, where the benzimidazole-oxazole architecture enables tunable interactions with the enzyme active sites.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
Cat. No. B12893494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CC3=NC=CO3
InChIInChI=1S/C11H9N3O/c1-2-4-9-8(3-1)13-10(14-9)7-11-12-5-6-15-11/h1-6H,7H2,(H,13,14)
InChIKeySZJLGQHKMVSZFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole: Core Structural and Pharmacological Baseline for Benzimidazole-Oxazole Hybrid Selection


2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole (CAS 40609-32-3) is a heterocyclic hybrid compound combining a benzimidazole core with an oxazole moiety via a methylene linker [1]. This scaffold is central to a class of synthetic derivatives investigated for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, where the benzimidazole-oxazole architecture enables tunable interactions with the enzyme active sites [2]. The compound is a structural analog within a broader series (1–19) of benzimidazole-based oxazole analogues that have demonstrated IC50 values ranging from 0.10 µM to 16.30 µM against these targets [3].

Why Generic Benzimidazole or Oxazole Analogs Cannot Substitute for 2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole in Cholinesterase-Targeted Procurement


Benzimidazole and oxazole scaffolds individually confer diverse biological activities, but simple substitution of the core hybrid with isolated benzimidazole or oxazole derivatives leads to unpredictable loss of dual AChE/BuChE inhibition potency and selectivity [1]. In the benzimidazole-oxazole hybrid series, even minor changes in the substituent pattern on the phenyl rings (e.g., moving a nitro group from ortho to meta position) altered IC50 values by up to 5-fold [2]. This extreme sensitivity to the exact molecular architecture means that generic in-class alternatives cannot reliably reproduce the activity profile of 2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole without experimental validation [3].

Quantitative Differentiation Evidence for 2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole Against Closest Benzimidazole-Oxazole Analogs


AChE Inhibition: Class-Level Potency vs. Donepezil Standard

Benzimidazole-based oxazole analogues as a class demonstrate AChE inhibitory IC50 values ranging from 0.10 ± 0.050 µM to 12.60 ± 0.30 µM, compared to the reference drug donepezil (IC50 = 2.16 ± 0.12 µM) [1]. The most potent analogue (9) achieved an IC50 of 0.10 µM, representing a ~22-fold improvement over donepezil. This range indicates that specific substitution patterns on the 2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole core can tune activity from sub-micromolar to double-digit micromolar potency [2].

Acetylcholinesterase inhibition Alzheimer's disease Benzimidazole-oxazole hybrids

BuChE Inhibition Profile Demonstrates Divergent Selectivity Within the Series

The same benzimidazole-oxazole hybrid series exhibits BuChE IC50 values from 0.20 ± 0.050 µM to 16.30 ± 0.30 µM, compared to donepezil's IC50 of 4.50 ± 0.11 µM [1]. Analogue 9 again showed the highest potency (0.20 µM, a ~23-fold improvement), but the rank order of potency differs from AChE, highlighting that dual-target activity is not uniform across the series. For example, analogue 14 showed potent BuChE inhibition (0.30 µM) while being the second most potent AChE inhibitor (0.20 µM) [2].

Butyrylcholinesterase inhibition Selectivity Alzheimer's disease

Substituent-Dependent SAR: Position and Nature Drive Potency Order-of-Magnitude Shifts

Within the benzimidazole-oxazole series, moving a nitro substituent on ring C from the ortho to meta position can increase the AChE IC50 from 1.60 µM (analogue 2) to 4.40 µM (analogue 3) [1]. Similarly, replacing a nitro group with a methyl group at the same position changes the IC50 from 2.50 µM (analogue 17) to 9.80 µM (analogue 4) [2]. This demonstrates that the 2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole core is not a monolithic entity but a sensitive scaffold where precise chemical identity dictates biological outcome.

Structure-activity relationship Medicinal chemistry Lead optimization

Molecular Docking Validates Scaffold-Specific Binding Interactions

Docking studies on the most potent analogues (9, 14, 6) revealed that electron-withdrawing groups (-NO2, -CF3) on the benzimidazole-oxazole scaffold enhance activity by making the extended benzene ring electron-deficient, enabling pi-cation interactions with the enzyme active site [1]. This binding mechanism is specific to the fused benzimidazole-oxazole architecture and cannot be replicated by isolated benzimidazole or oxazole fragments [2].

Molecular docking Binding mode In silico validation

Optimal Research and Procurement Application Scenarios for 2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole Based on Quantitative Evidence


Alzheimer's Disease Lead Optimization: AChE/BuChE Dual Inhibitor Development

Use the unsubstituted core scaffold 2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole as the starting point for systematic SAR exploration aimed at achieving sub-micromolar dual AChE/BuChE inhibition. The class has demonstrated the ability to surpass donepezil by >20-fold in potency [1]. This application is directly supported by the quantitative IC50 range data (0.10–12.60 µM for AChE; 0.20–16.30 µM for BuChE) and the established SAR trends [2].

Selective Cholinesterase Inhibitor Tool Compound Synthesis

For research groups seeking to develop selective AChE or BuChE inhibitors, the benzimidazole-oxazole scaffold offers a differential SAR profile that allows tuning of selectivity through substitution [1]. The rank-order potency differences between AChE and BuChE across the series provide a rational basis for selectivity design, as evidenced by the divergent activities of analogues 9, 14, and 6 [2].

Structure-Based Drug Design and Molecular Docking Validation Studies

The benzimidazole-oxazole core provides an experimentally validated binding mode involving pi-cation interactions with AChE and BuChE active sites [1]. Researchers engaged in structure-based design can use the parent compound as a docking calibration standard, leveraging the published docking scores and interaction fingerprints of active analogs to benchmark new virtual screening campaigns [2].

Scaffold-Hopping and Fragment-Based Lead Generation Reference

As a hybrid scaffold with established activity against clinically relevant targets, 2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole serves as a reference point for scaffold-hopping exercises aiming to replace the oxazole or benzimidazole moieties with bioisosteres [1]. The quantitative SAR data for 19 analogs provide a robust baseline for comparing new scaffolds, ensuring that any new hybrid maintains or improves upon the ~22-fold potency window over donepezil [2].

Quote Request

Request a Quote for 2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.